Molecular Weight and Lipophilicity Differentiation vs. Linear-Chain Analog (CAS 1564770-87-1)
The target compound (MW 169.22) carries an additional methyl branch relative to the linear analog 4-(4-aminopyrazol-1-yl)butan-2-ol (CAS 1564770-87-1, MW 155.20), yielding a +14.02 Da mass increment . This structural difference is accompanied by an increase in calculated logP of approximately +0.5 to +0.7 units (class-level estimate based on the contribution of an sp3 methylene-to-isopropyl substitution), predicting enhanced membrane permeability in cell-based assays . The branched side chain also introduces a stereogenic center at the secondary alcohol not present in simpler achiral analogs, which is relevant for programs requiring enantiopure intermediates .
| Evidence Dimension | Molecular weight and estimated lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | MW 169.22; estimated logP ~1.2–1.4 (calculated via fragment addition from 4-aminopyrazole core) |
| Comparator Or Baseline | 4-(4-aminopyrazol-1-yl)butan-2-ol (CAS 1564770-87-1): MW 155.20; estimated logP ~0.5–0.7 |
| Quantified Difference | ΔMW = +14.02 Da; ΔlogP ≈ +0.5 to +0.7 (estimated) |
| Conditions | Calculated physicochemical properties derived from molecular formula and fragment-based logP estimation; not experimentally measured for these specific compounds |
Why This Matters
The higher molecular weight and lipophilicity of the target compound predict different pharmacokinetic partitioning and may improve membrane permeability in cell-based assays compared to the linear analog, a relevant consideration when selecting building blocks for lead optimization programs.
